Benanserin hydrochloride
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Overview
Description
Benanserin HCl is a serotonin antagonist. It causes psychotropic effects in humans.
Scientific Research Applications
Synthesis and Characterization in Pharmaceutical Analysis
Benanserin hydrochloride, also referenced as benidipine hydrochloride, has been studied for its synthesis and characterization in pharmaceutical analysis. Esen Bellur Atici and B. Karlığa (2015) investigated the process-related impurities detected during the synthetic process development studies of benidipine. They identified, synthesized, and characterized these impurities, using them as reference standards for analytical studies. Additionally, they developed and validated an HPLC method for detecting residual 1-benzylpiperidin-3-ol, a potential process-related impurity in benidipine synthesis (Atici & Karlığa, 2015).
Anti-Inflammatory Properties
M. Matsubara and K. Hasegawa (2004) explored the anti-inflammatory properties of benidipine. Their research focused on its effects on cytokine-induced expression of adhesion molecules and chemokines in human aortic endothelial cells, highlighting its potential utility in treating atherosclerosis (Matsubara & Hasegawa, 2004).
Applications in Acute Renal Failure
Research by K. Yao et al. (2000) investigated the effects of benidipine on ischemic acute renal failure in rats, focusing on how it inhibits apoptosis and thereby offers protective effects against ischemic renal injury (Yao et al., 2000).
Endothelial Protective Effects
A study by Matsubara, Yao, and Hasegawa (2006) examined the endothelial protective effects of benidipine. They focused on its role in augmenting nitric oxide production in human umbilical vein endothelial cells and preventing lysophosphatidylcholine-induced caspase-3 activation, which suggests a direct enhancement of endothelial nitric oxide release by benidipine (Matsubara, Yao, & Hasegawa, 2006).
Transdermal Patch Formulation
In the realm of drug delivery systems, K. Gajbhiye et al. (2021) researched the formulation and evaluation of matrix-type Benidipine Hydrochloride transdermal patches. This study aimed to develop a patch with suitable drug release properties as well as desirable physical and mechanical characteristics (Gajbhiye, Hakam, Rathod, & Tawar, 2021).
properties
CAS RN |
525-02-0 |
---|---|
Product Name |
Benanserin hydrochloride |
Molecular Formula |
C19H23ClN2O |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
2-(1-benzyl-5-methoxy-2-methylindol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C19H22N2O.ClH/c1-14-17(10-11-20)18-12-16(22-2)8-9-19(18)21(14)13-15-6-4-3-5-7-15;/h3-9,12H,10-11,13,20H2,1-2H3;1H |
InChI Key |
HEVSQLIUCMHBPN-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OC)CCN.Cl |
Canonical SMILES |
CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OC)CC[NH3+].[Cl-] |
Appearance |
Solid powder |
Other CAS RN |
525-02-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Benanserin HCl; Benanserin; Benanserin Hydrochloride; BAS; Benzyl antiserotonin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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